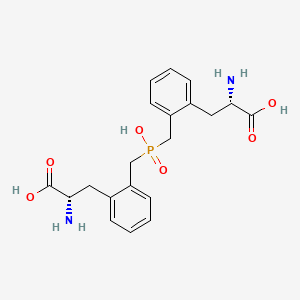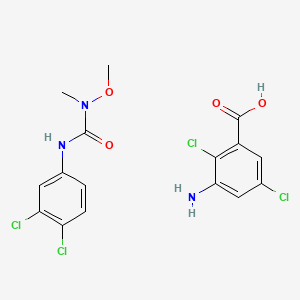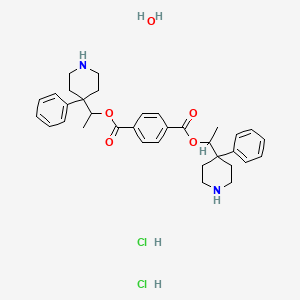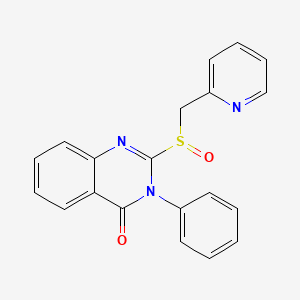
Phenylalanine, 2,2'-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate is a complex organic compound with the molecular formula C20H25N2O6P and a molecular weight of 420.402 g/mol . This compound is characterized by the presence of phenylalanine moieties linked through a hydroxyphosphinylidene bridge, forming a unique structure that has garnered interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate typically involves the condensation of phenylalanine derivatives with phosphinylidene-containing reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The hydroxyphosphinylidene bridge plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: A simpler amino acid that serves as a building block for proteins and a precursor for various neurotransmitters.
Phosphinylidene-containing compounds: These compounds share the phosphinylidene functional group, which imparts unique chemical reactivity.
Uniqueness
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate is unique due to its combination of phenylalanine moieties and the hydroxyphosphinylidene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
134510-16-0 |
|---|---|
Fórmula molecular |
C20H25N2O6P |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[2-[[[2-[(2S)-2-amino-2-carboxyethyl]phenyl]methyl-hydroxyphosphoryl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C20H25N2O6P/c21-17(19(23)24)9-13-5-1-3-7-15(13)11-29(27,28)12-16-8-4-2-6-14(16)10-18(22)20(25)26/h1-8,17-18H,9-12,21-22H2,(H,23,24)(H,25,26)(H,27,28)/t17-,18-/m0/s1 |
Clave InChI |
ZFMMEQAMSIWPAP-ROUUACIJSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CP(=O)(CC2=CC=CC=C2C[C@@H](C(=O)O)N)O |
SMILES canónico |
C1=CC=C(C(=C1)CC(C(=O)O)N)CP(=O)(CC2=CC=CC=C2CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)



![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)


